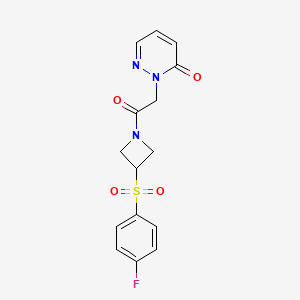

2-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O4S/c16-11-3-5-12(6-4-11)24(22,23)13-8-18(9-13)15(21)10-19-14(20)2-1-7-17-19/h1-7,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKDFHGPZUKSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Differences

Azetidine vs. Piperazine/Morpholine: The azetidine ring in the target compound is smaller and more strained than piperazine (six-membered) or morpholine (oxygen-containing) rings in analogues. This strain may enhance reactivity or alter binding kinetics .

Substituent Effects :

- 4-Fluorophenyl : Common in all compounds; improves lipophilicity and bioavailability.

- Chlorophenyl () : Introduces steric bulk and electron-withdrawing effects, possibly enhancing target affinity but reducing solubility .

- Trifluoromethyl () : Highly electronegative, improving metabolic stability and membrane permeability compared to sulfonyl groups .

Thermodynamic and Physicochemical Properties

- Melting Points : FOMMP melts at 180–185°C (), suggesting stable crystalline packing. The target compound’s melting point (unreported) may be higher due to the rigid sulfonyl-azetidine group .

- Solubility : The morpholine analogue () likely has better aqueous solubility than the sulfonyl-azetidine derivative due to morpholine’s polarity .

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound (C₁₅H₁₄FN₃O₄S, MW 351.35) contains a pyridazinone core, a 4-fluorophenylsulfonyl group, and an azetidine ring. Key characterization methods include:

- NMR : Fluorine atoms induce distinct chemical shifts (e.g., ¹⁹F NMR for sulfonyl group analysis) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of pyridazinone) and ~1350 cm⁻¹ (S=O stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 351.4 confirms molecular weight .

- X-ray Crystallography : Used to resolve bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles (e.g., azetidine ring planarity) .

Q. How is this compound synthesized, and what are critical reaction conditions?

Synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of azetidine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the sulfonylated azetidine to a pyridazinone precursor via nucleophilic substitution (e.g., using ethyl bromoacetate) .

- Critical Conditions : Anhydrous solvents, controlled pH (~7–8), and inert atmosphere to prevent hydrolysis of sulfonyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effect) .

- Calculate HOMO-LUMO gaps (~4.5 eV) to predict charge-transfer interactions in biological systems .

- Simulate vibrational spectra (IR) to cross-validate experimental peaks .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

Discrepancies in NMR/IR data (e.g., ambiguous carbonyl assignments) are resolved via:

- X-ray Diffraction : Confirms spatial arrangement of substituents (e.g., pyridazinone C=O orientation relative to sulfonyl groups) .

- SHELX Refinement : Software like SHELXL refines thermal parameters and occupancy factors to validate bond lengths/angles . Example: A study resolved conflicting ¹H NMR signals by correlating crystallographic torsion angles with coupling constants .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

SAR approaches include:

- Substituent Modification : Replacing the 4-fluorophenyl group with bulkier aryl groups (e.g., 3,4-dichlorophenyl) to enhance target binding .

- Azetidine Ring Functionalization : Introducing sp³-hybridized nitrogen for improved metabolic stability .

- Pharmacophore Modeling : Identifies critical interaction sites (e.g., sulfonyl group’s role in hydrogen bonding with MAO-B enzymes) .

Q. How are stability and degradation profiles assessed under varying experimental conditions?

Methodologies include:

- Forced Degradation Studies : Exposing the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .

- Kinetic Solubility Assays : Measures solubility in PBS or DMSO to guide formulation for in vivo studies .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .

Methodological Insights from Key Studies

Q. How do intermolecular interactions (e.g., C–H⋯π) influence crystal packing and stability?

Crystallographic studies reveal:

- C–H⋯π Interactions : Between pyridazinone’s aromatic ring and adjacent fluorophenyl groups (distance ~3.2 Å) .

- Hydrogen Bonding : Sulfonyl oxygen acts as an acceptor for N–H bonds in azetidine (bond length ~2.8 Å) .

- Impact on Solubility : Tight packing reduces aqueous solubility, necessitating co-solvents (e.g., PEG-400) for biological assays .

Q. What experimental and computational techniques validate target engagement in pharmacological studies?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to targets like MAO-B (reported KD ~50 nM) .

- Molecular Dynamics (MD) Simulations : Predicts binding stability (e.g., sulfonyl group’s interaction with MAO-B’s FAD cofactor) .

- Enzyme Inhibition Assays : IC₅₀ values derived from fluorometric or colorimetric readouts (e.g., Amplex Red for MAO activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.